3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid

Medicinal Chemistry Synthetic Methodology Regioselective Functionalization

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS 944895-25-4) is a thiophene-2-carboxylic acid derivative bearing an N,N-dimethylsulfamoyl substituent at the 3-position, with a molecular formula of C₇H₉NO₄S₂ and a molecular weight of 235.28 g/mol. The compound is commercially supplied as a research-grade fine chemical building block, typically at purities of 95% to 97%, for use as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C7H9NO4S2
Molecular Weight 235.27
CAS No. 944895-25-4
Cat. No. B2420024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid
CAS944895-25-4
Molecular FormulaC7H9NO4S2
Molecular Weight235.27
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(SC=C1)C(=O)O
InChIInChI=1S/C7H9NO4S2/c1-8(2)14(11,12)5-3-4-13-6(5)7(9)10/h3-4H,1-2H3,(H,9,10)
InChIKeyUGCJHSBYOHIRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS 944895-25-4): Procurement-Stage Characterization and Sourcing Baseline


3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS 944895-25-4) is a thiophene-2-carboxylic acid derivative bearing an N,N-dimethylsulfamoyl substituent at the 3-position, with a molecular formula of C₇H₉NO₄S₂ and a molecular weight of 235.28 g/mol . The compound is commercially supplied as a research-grade fine chemical building block, typically at purities of 95% to 97%, for use as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs . Its structural features—a carboxylic acid handle for amide/ester coupling, an electron-withdrawing sulfamoyl group modulating ring electronics, and the thiophene core itself—position it as a versatile scaffold for library synthesis and lead optimization .

Why Generic Substitution Fails for 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid: The Cost of Regioisomeric and N-Substitution Imprecision


Thiophene-2-carboxylic acid scaffolds are commercially abundant, but simple regioisomeric or N-substitution changes in the sulfamoyl moiety produce profound differences in molecular recognition, physicochemical properties, and synthetic utility that preclude interchangeable use. Moving the dimethylsulfamoyl group from the 3-position to the 4- or 5-position alters the electronic landscape of the ring, shifting reactivity in subsequent cross-coupling and functionalization steps [1]. Replacing the N,N-dimethyl motif with N-methyl, N-ethyl, or unsubstituted sulfamoyl changes hydrogen-bond donor/acceptor capacity, logP, and target binding profiles, as documented in sulfamoylthiophene anti-inflammatory SAR studies where even incremental N-alkyl variations led to significantly divergent in vivo efficacy [2]. For procurement decisions, specifying CAS 944895-25-4 rather than a generic sulfamoylthiophene carboxylic acid ensures the precise regio- and chemotype required for reproducible SAR exploration and patent–composition-of-matter integrity .

Quantitative Differentiation Evidence for 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid Versus Closest Analogs


Regioisomeric Advantage: 3-Position Dimethylsulfamoyl Thiophene-2-carboxylic acid vs. 4- and 5-Position Isomers in Synthetic Utility

The 3-dimethylsulfamoyl substitution pattern on the thiophene-2-carboxylic acid scaffold provides a unique electronic environment distinct from 4- and 5-substituted analogs. In palladium-catalyzed direct arylation studies of SO₂R-substituted thiophenes, 3-substituted thiophene-2-carboxylic acid derivatives undergo regioselective C–H activation at the vacant C5 position with high yields (>80%), whereas 4-substituted analogs exhibit competing reactivity at C2 and C5, leading to regioisomeric mixtures and reduced isolated yields (typically 40–60%) [1]. This substrate-controlled regioselectivity is a direct consequence of the combined directing effects of the 2-carboxylic acid and the 3-sulfamoyl group, making CAS 944895-25-4 the superior choice for library synthesis requiring a single, predictable diversification site [1].

Medicinal Chemistry Synthetic Methodology Regioselective Functionalization

Computed Physicochemical Differentiation: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid vs. 3-(Methylsulfamoyl)thiophene-2-carboxylic acid in Drug-Likeness Parameters

Comparative in silico profiling reveals that N,N-dimethylation of the sulfamoyl group in the 3-position of thiophene-2-carboxylic acid significantly alters key drug-likeness parameters compared to the N-monomethyl analog (CAS 64527-92-0). The dimethylsulfamoyl derivative (MW 235.28) exhibits increased lipophilicity (clogP ~0.84–1.31 predicted range) versus the methylsulfamoyl analog (MW 221.25, predicted clogP ~0.3–0.6), improving predicted membrane permeability while maintaining a topological polar surface area (TPSA) of approximately 99 Ų, which remains within the <140 Ų threshold for oral bioavailability . Critically, the dimethylsulfamoyl variant eliminates the sulfamoyl N–H hydrogen-bond donor present in the monomethyl analog (HBD count: 0 vs. 1), reducing promiscuous off-target binding potential and improving selectivity profiles as a pharmacological tool compound .

Computational Chemistry Drug Design ADME Prediction

Provenance and Quality Specification: Commercially Documented Purity and Identity Verification vs. Custom-Synthesis-Only Analogs

Among 3-sulfamoylthiophene-2-carboxylic acid congeners, 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS 944895-25-4) is uniquely characterized by broad commercial availability with documented purity specifications and analytical characterization from multiple independent suppliers. The compound is stocked at ≥95% purity (Fluorochem, CymitQuimica), 97% purity (Leyan), and 98% purity (ChemSrc) with batch-specific QC data including NMR and HPLC traces . In contrast, the closest comparator 3-sulfamoylthiophene-2-carboxylic acid (CAS 59337-97-2) is predominantly available only through custom synthesis requests with variable lead times and without standardized purity guarantees . This supply-chain maturity translates to faster procurement cycles (in-stock vs. 4–8 week custom synthesis) and higher batch-to-batch reproducibility for the dimethyl analog .

Chemical Procurement Quality Control Reproducibility

Documented Biological Target Engagement: nAChR Ligand Activity as a Differentiated Pharmacological Tool vs. Inactive Sulfamoyl Analogs

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (designated DAST) has been experimentally validated as a ligand for the nicotinic acetylcholine receptor (nAChR), with demonstrated inhibitory activity against ligand/receptor interactions at this target . This nAChR engagement profile distinguishes DAST from other sulfamoylthiophene carboxylic acid analogs—including 5-(dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS 7311-36-6) and 3-sulfamoylthiophene-2-carboxylic acid (CAS 59337-97-2)—for which no nAChR modulatory activity has been reported in the peer-reviewed literature [1]. Furthermore, DAST has been identified as a potential inhibitor of amyloid beta peptide aggregation, a pathological hallmark of Alzheimer's disease, providing a dual-mechanism rationale not shared by its closest structural analogs . The combination of nAChR ligand activity and amyloid beta modulation potential makes DAST a mechanistically unique tool compound for neuroscience target validation programs .

Neuropharmacology Ion Channel Research Alzheimer's Disease Models

Antiproliferative Activity Differentiation: Thiophene Scaffold-Dependent Cytotoxicity vs. Sulfamoyl-Modified Analogs

In antiproliferative screening studies evaluating thiophene scaffold derivatives, compounds incorporating the 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid core architecture demonstrated significant activity against human cervix carcinoma (HeLa) and murine leukemia (L1210) cell lines . While specific IC₅₀ values for the free carboxylic acid are vendor-reported (HeLa IC₅₀ = 15.2 µM; MCF-7 IC₅₀ = 12.7 µM), the broader class-level evidence indicates that the 3-dimethylsulfamoyl-2-carboxylic acid substitution pattern is associated with enhanced antiproliferative activity compared to unsubstituted thiophene-2-carboxylic acid scaffolds, which are generally inactive in the same assays (IC₅₀ > 100 µM) [1]. The dimethylsulfamoyl group is proposed to contribute through caspase-mediated apoptosis induction and cell cycle arrest mechanisms, pathways not activated by the parent thiophene-2-carboxylic acid .

Cancer Research Antiproliferative Screening Scaffold-Based Drug Discovery

Best-Fit Research and Industrial Application Scenarios for 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid


Neuroscience Target Validation and Alzheimer's Disease Probe Development

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (DAST) serves as a pharmacological tool compound for academic and biotech neuroscience groups investigating nicotinic acetylcholine receptor (nAChR) modulation and amyloid beta pathology. Its experimentally confirmed nAChR ligand activity and potential amyloid beta aggregation inhibitory properties make it suitable for target validation studies in Alzheimer's disease models, where dual-mechanism engagement is a sought-after profile . In contrast to structurally related sulfamoylthiophene carboxylic acids that lack documented nAChR activity (e.g., CAS 7311-36-6 and CAS 59337-97-2), DAST provides a mechanistically characterized entry point for hit-finding campaigns. The absence of a sulfamoyl N–H hydrogen-bond donor further reduces promiscuous off-target binding, enhancing its suitability as a cleaner probe relative to monomethyl or unsubstituted sulfamoyl analogs .

Regioselective Library Synthesis via C5 C–H Functionalization

Medicinal chemistry teams requiring efficient parallel library synthesis benefit from the predictable C5 regioselectivity of 3-substituted thiophene-2-carboxylic acid derivatives in palladium-catalyzed direct arylation. The 3-dimethylsulfamoyl substitution pattern, combined with the 2-carboxylic acid directing group, enables C5-selective C–H activation with >80% isolated yields using low catalyst loadings (0.5–0.1 mol% Pd(OAc)₂), as demonstrated for the broader 3-SO₂R-thiophene-2-carboxylic acid class . In contrast, 4-substituted thiophene-2-carboxylic acid isomers yield regioisomeric mixtures (C2 and C5), requiring costly chromatographic separation and reducing overall throughput. For discovery organizations running structure–activity relationship (SAR) exploration campaigns, CAS 944895-25-4 thus offers a direct cost-of-goods and timeline advantage .

Oncology Scaffold Optimization and Antiproliferative SAR Expansion

The 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid scaffold has demonstrated measurable antiproliferative activity against HeLa (IC₅₀ = 15.2 µM) and MCF-7 (IC₅₀ = 12.7 µM) cancer cell lines, representing a >6-fold potency gain over the unsubstituted thiophene-2-carboxylic acid parent scaffold (IC₅₀ > 100 µM) . The carboxylic acid handle permits straightforward derivatization to amide, ester, or heterocyclic analogs for SAR expansion, while the dimethylsulfamoyl group contributes to the observed cytotoxicity through caspase-mediated apoptosis and cell cycle arrest mechanisms. For academic and industrial oncology groups initiating new chemical series, this scaffold offers a potency-validated and synthetically tractable starting point that reduces the optimization burden relative to exploring de novo thiophene analogs without prior biological annotation .

Crystallography and Co-crystal Engineering with Carboxylic Acid Synthons

The 2-carboxylic acid functionality of 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid serves as a robust supramolecular synthon for co-crystal engineering with nitrogenous bases (pyridines, pyrimidines), forming reliable O–H···N hydrogen-bond motifs . The adjacent 3-dimethylsulfamoyl group introduces steric and electronic modulation at the co-crystal interface without participating as a hydrogen-bond donor (HBD = 0), thereby simplifying crystal packing prediction and polymorph control. This property is particularly valuable for solid-state chemistry groups developing pharmaceutical co-crystals where predictable synthon hierarchy is essential for intellectual property protection and formulation development .

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